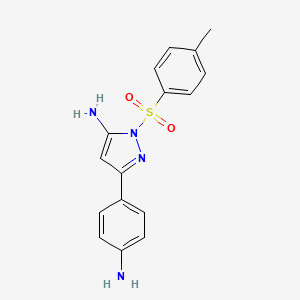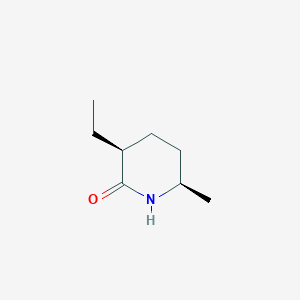
(3S,6R)-3-Ethyl-6-methylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,6R)-3-Ethyl-6-methylpiperidin-2-one is a chiral piperidinone derivative. Piperidinones are a class of organic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound is notable for its stereochemistry, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6R)-3-Ethyl-6-methylpiperidin-2-one typically involves stereoselective methods to ensure the correct configuration of the chiral centers. One common approach is the reduction of corresponding piperidone precursors using chiral catalysts or reagents. For example, the reduction of a suitable precursor with a chiral borane reagent can yield the desired stereoisomer .
Industrial Production Methods
Industrial production of this compound may involve large-scale stereoselective synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure hydrogenation or catalytic asymmetric synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
(3S,6R)-3-Ethyl-6-methylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactams or other oxidized derivatives.
Reduction: Reduction reactions can yield different piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield lactams, while reduction can produce various piperidine derivatives .
Scientific Research Applications
(3S,6R)-3-Ethyl-6-methylpiperidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,6R)-3-Ethyl-6-methylpiperidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include metabolic processes and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
(3S,6R)-3-Methyl-6-isopropenyl-9-decen-1-yl acetate: Another chiral piperidinone derivative with different substituents.
(3S,6R)-3-(1H-Indol-3-ylmethyl)-6-methyl-2,5-piperazinedione: A compound with a similar piperidinone core but different functional groups.
Uniqueness
(3S,6R)-3-Ethyl-6-methylpiperidin-2-one is unique due to its specific stereochemistry and the presence of ethyl and methyl groups at the 3 and 6 positions, respectively. This configuration can significantly influence its chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(3S,6R)-3-ethyl-6-methylpiperidin-2-one |
InChI |
InChI=1S/C8H15NO/c1-3-7-5-4-6(2)9-8(7)10/h6-7H,3-5H2,1-2H3,(H,9,10)/t6-,7+/m1/s1 |
InChI Key |
RXTOBTRQQPIIFE-RQJHMYQMSA-N |
Isomeric SMILES |
CC[C@H]1CC[C@H](NC1=O)C |
Canonical SMILES |
CCC1CCC(NC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



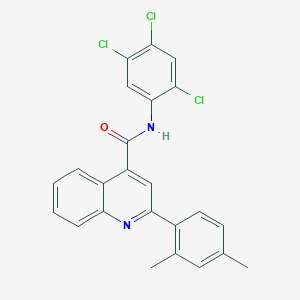

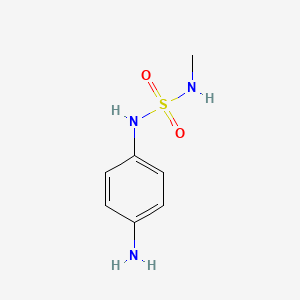
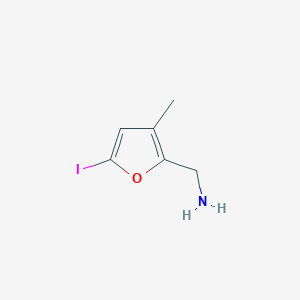
![Cis-[1,1'-bi(cyclopropan)]-2-amine](/img/structure/B12994257.png)
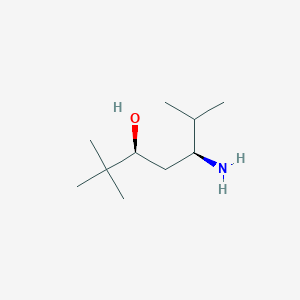
![(2-Azabicyclo[4.1.0]heptan-5-yl)methanol](/img/structure/B12994266.png)
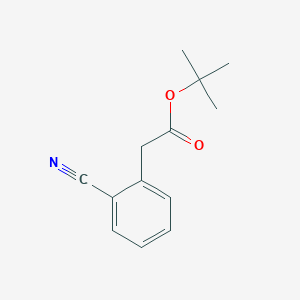


![{2-iodo-6-methoxy-4-[(E)-2-nitroethenyl]phenoxy}acetic acid](/img/structure/B12994284.png)

